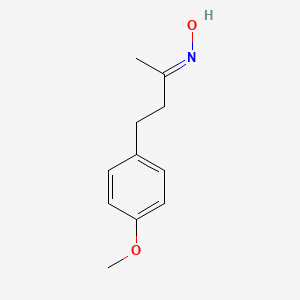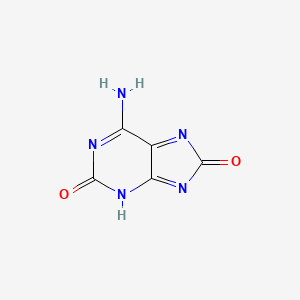
6-amino-3H-purine-2,8-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-3H-purine-2,8-dione, also known as xanthine, is a heterocyclic aromatic compound that plays a significant role in medicinal chemistry. It is composed of fused six-membered and five-membered rings, specifically a pyrimidinedione ring and an imidazole ring. This compound is found naturally in plants like tea, coffee, and cocoa and is a fundamental framework for many alkaloids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One method for preparing 6-amino-3H-purine-2,8-dione involves reacting 6-amino-7-acetylpurine with an alkali at a temperature of 80°C to 100°C for 2 to 6 hours. The mixture is then treated with activated carbon for de-coloration, followed by neutralization with hydrochloric acid until the pH reaches 7 to 8. The solution is cooled to 0°C to 10°C, filtered, and the resulting filter cake is dried at 50°C to 100°C for 5 to 10 hours .
Industrial Production Methods: The industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high purity and yield, making it suitable for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Amino-3H-purine-2,8-dione undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions often involve hydrogenation using catalysts such as palladium on carbon.
Substitution: Substitution reactions can occur at the amino group or the purine ring, typically using halogenating agents or alkylating agents.
Major Products: The major products formed from these reactions include various substituted purines and pyrimidines, which have significant pharmacological activities .
Wissenschaftliche Forschungsanwendungen
6-Amino-3H-purine-2,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a precursor for synthesizing various purine derivatives used in drug development.
Biology: It is involved in studying enzyme activities, particularly those related to purine metabolism.
Medicine: This compound and its derivatives are explored for their anticancer, anti-inflammatory, and analgesic properties
Industry: It is used in the production of pharmaceuticals and as a biochemical reagent.
Wirkmechanismus
The mechanism of action of 6-amino-3H-purine-2,8-dione involves its interaction with various molecular targets and pathways. It acts as an inhibitor of enzymes like xanthine oxidase, which plays a role in purine metabolism. By inhibiting this enzyme, the compound reduces the production of uric acid, making it useful in treating conditions like gout .
Vergleich Mit ähnlichen Verbindungen
Caffeine (1,3,7-trimethylxanthine): Contains methyl groups at positions 1, 3, and 7.
Theobromine (3,7-dimethylxanthine): Contains methyl groups at positions 3 and 7.
Theophylline (1,3-dimethylxanthine): Contains methyl groups at positions 1 and 3.
Uniqueness: 6-Amino-3H-purine-2,8-dione is unique due to its specific structure and the presence of an amino group, which allows for diverse chemical modifications and a broad range of biological activities. Its ability to inhibit xanthine oxidase distinguishes it from other similar compounds .
Eigenschaften
Molekularformel |
C5H3N5O2 |
|---|---|
Molekulargewicht |
165.11 g/mol |
IUPAC-Name |
6-amino-3H-purine-2,8-dione |
InChI |
InChI=1S/C5H3N5O2/c6-2-1-3(9-4(11)7-1)10-5(12)8-2/h(H3,6,8,9,10,11,12) |
InChI-Schlüssel |
PGXVSGMNDAUSFY-UHFFFAOYSA-N |
Kanonische SMILES |
C12=NC(=O)N=C1NC(=O)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]-3-[2-methylsulfanyl-4-[(3-oxo-8aH-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea](/img/structure/B12355670.png)
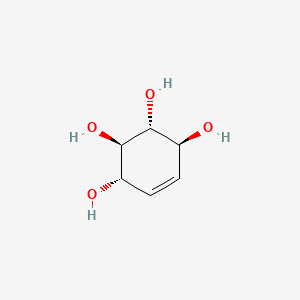
![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-1-propan-2-yl-6-[6-(4-propan-2-ylpiperazin-1-yl)pyridin-3-yl]indazole-4-carboxamide](/img/structure/B12355688.png)

![[6-Chloro-2-(methoxymethyl)-1,2,5,6-tetrahydropyrimidin-4-yl]hydrazine](/img/structure/B12355707.png)
![1-(Benzo[d][1,3]dioxol-4-yl)-2-(ethylamino)propan-1-one,monohydrochloride](/img/structure/B12355716.png)

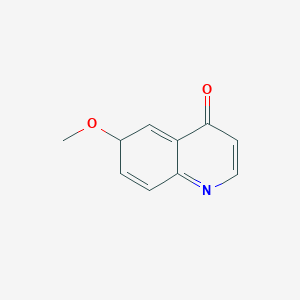
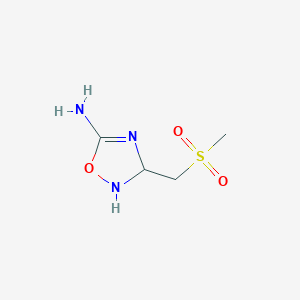

![2-Amino-1,9-dihydro-9-[[2-hydroxy-1-(hydroxymethyl)ethoxy-d5]methyl]-6H-purin-6-one](/img/structure/B12355757.png)
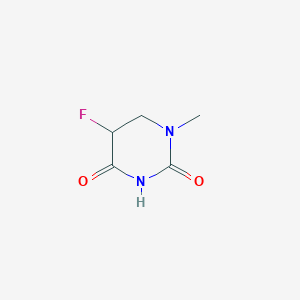
![2-[1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-2-phenyl-N-propan-2-ylacetamide](/img/structure/B12355761.png)
